2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one
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Overview
Description
2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[45]decan-2-yl)-3-methylbutan-1-one is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common approach is to start with a spirocyclic precursor, which undergoes a series of functional group transformations to introduce the amino, mercaptomethyl, and methylbutanone groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methylbutanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of kinase activity, modulation of signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone: Similar spirocyclic structure but different functional groups.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with different substituents and biological activities.
Uniqueness
What sets 2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H28N2OS |
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Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-amino-3-methyl-1-[8-(sulfanylmethyl)-2-azaspiro[4.5]decan-2-yl]butan-1-one |
InChI |
InChI=1S/C15H28N2OS/c1-11(2)13(16)14(18)17-8-7-15(10-17)5-3-12(9-19)4-6-15/h11-13,19H,3-10,16H2,1-2H3 |
InChI Key |
NQUWPZFKXRAACE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2(C1)CCC(CC2)CS)N |
Origin of Product |
United States |
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